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Compound of Interest

Compound Name:
3-Chloro-4-

Fluorophenylacetonitrile

CAS No.: 658-98-0

Cat. No.: B1586980

Get Quote

CAS: 658-98-0 | Formula: C₈H₅ClFN | MW: 169.58 g/mol

Executive Summary & Application Context
3-Chloro-4-fluorophenylacetonitrile (also known as 3-chloro-4-fluorobenzyl cyanide) is a

critical intermediate in the synthesis of bioactive small molecules, particularly tyrosine kinase

inhibitors used in oncology. Its structural core—a disubstituted benzene ring linked to an

acetonitrile moiety—serves as a versatile scaffold for constructing indole, isoquinoline, and

pyrimidine derivatives.

Precise spectral characterization of this intermediate is essential for validating the quality of

starting materials in GMP (Good Manufacturing Practice) workflows. Impurities such as the

ortho-chloro isomer or hydrolysis byproducts (phenylacetic acids) can significantly alter the

potency and safety profile of the final pharmaceutical active ingredient (API).

This guide provides a comprehensive breakdown of the spectral signature of 3-Chloro-4-
fluorophenylacetonitrile, synthesizing experimental data with theoretical validation to ensure
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high-confidence identification.

Molecular Structure & Properties
Before analyzing spectra, understanding the electronic environment is crucial for assignment.

Electronic Effects: The fluorine atom at C4 exerts a strong inductive withdrawal (-I) and a

resonance donation (+R), significantly shielding the ortho and para positions in NMR. The

chlorine at C3 adds steric bulk and inductive withdrawal, influencing the splitting patterns of

adjacent protons.

Key Functional Group: The nitrile (C≡N) group is a distinct spectroscopic handle, providing a

sharp signal in IR and a characteristic carbon shift.

Property Value

Appearance Colorless to light yellow oil or low-melting solid

Boiling Point 130-134 °C (at 7 Torr)

Density ~1.29 g/cm³

Solubility
Soluble in Chloroform, Dichloromethane,

DMSO, Methanol

Spectral Analysis: The Core Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural verification. The presence of Fluorine-19 (

F, spin 1/2, 100% natural abundance) results in extensive spin-spin coupling (

-coupling) visible in both

H and

C spectra.

H NMR (Proton NMR)
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Solvent: CDCl

(Chloroform-d)

Frequency: 500 MHz

Experimental Data Assignment:

Shift (δ
ppm)

Multiplicity

Coupling
Constants (

in Hz)

Integration Assignment
Structural
Insight

7.39 dd 1H Ar-H2

dd: Coupling

to F (meta)

and H6

(meta).

7.21 dd 1H Ar-H6

dd: Coupling

to F (meta)

and H2

(meta).

7.17
d (or pseudo-

t)
1H Ar-H5

d: Large

coupling

dominated by

ortho-F (

) and/or

ortho-H (

).

3.71 s - 2H
-CH

-CN

Singlet:

Characteristic

benzylic

methylene

isolated from

adjacent

protons.
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Note: The aromatic region shows a complex splitting pattern due to

F-

H coupling. The "doublet" at 7.17 ppm often appears broadened or as a pseudo-triplet
depending on the field strength due to overlapping

and

values.

C NMR (Carbon-13 NMR)
Solvent: CDCl

[1][2]

Status: Predicted based on substituent additivity rules and analog data.

The

C spectrum will exhibit characteristic doublets for carbons coupled to the fluorine atom.
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Shift (δ ppm)
Splitting (

)
Assignment Notes

158.0 - 160.0 Doublet (~250 Hz) C4 (C-F)

Large

coupling; ipso-carbon

to Fluorine.

130.0 - 132.0 Doublet (~20 Hz) C2 Meta to F, Ortho to Cl.

129.0 - 130.0 Singlet/Weak d C1

Quaternary carbon

attached to CH

.

127.0 - 128.0 Doublet (~8 Hz) C6 Meta to F.

122.0 - 124.0 Doublet (~18 Hz) C3 (C-Cl)
Ortho to F (

).

117.0 - 118.0 Doublet (~20 Hz) C5
Ortho to F (

).

116.5 Singlet C≡N

Nitrile carbon

(distinctive weak

signal).

22.5 Singlet CH Benzylic carbon.

Infrared (IR) Spectroscopy
IR provides a quick "fingerprint" verification of functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Mode Intensity Diagnostic Value

2250 - 2255 C≡N Stretch Medium/Sharp

Critical: Confirms the

nitrile group. Absence

indicates hydrolysis to

amide/acid.

3050 - 3100 Ar-H Stretch Weak
Indicates aromatic

ring protons.

2900 - 2950
C-H Stretch (CH

)
Weak Methylene group.

1580, 1490 C=C Ring Stretch Medium
Aromatic skeleton

breathing modes.

1200 - 1250 C-F Stretch Strong
Confirms presence of

Fluorine.

700 - 800 C-Cl Stretch Strong
Confirms presence of

Chlorine.

Mass Spectrometry (MS)[4]
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (if derivatized/adduct formed).

Molecular Ion (M+): 169 (100%) and 171 (32%) due to

Cl/

Cl isotopes.

Fragmentation Pathway (EI):

M+ (m/z 169/171): The molecular ion is usually visible.

[M - HCN] (m/z 142/144): Loss of 27 Da (HCN) is a primary pathway for benzyl cyanides.

[M - Cl] (m/z 134): Loss of the chlorine atom to form a fluoro-tropylium ion cation.
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[M - CH

CN] (m/z 129/131): Benzylic cleavage leaving the aryl cation (less favored than HCN loss).

Experimental Protocols (SOPs)
Sample Preparation for NMR
To ensure high-resolution data free from solvent artifacts:

Selection: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Solvent: Use CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

Note: If the sample is viscous, vortex for 30 seconds to ensure homogeneity.

Filtration: If the solution appears cloudy (indicating inorganic salts from synthesis), filter

through a small plug of glass wool directly into the NMR tube.

Synthesis Workflow (Contextual)
Understanding the origin of the sample aids in impurity profiling.

Quality Control Points

3-Chloro-4-fluorobenzyl chloride
(Starting Material)

Nucleophilic Substitution
(40-45°C, 4-6 hrs)

NaCN / DMSO
(Reagent)

Aqueous Workup
(Extraction w/ Ether)

Distillation / Column
(Removal of salts)

3-Chloro-4-fluorophenylacetonitrile
(Target Analyte)

Check for Hydrolysis
(IR: -OH peak?)

Check for Dimerization
(MS: High Mass?)

Click to download full resolution via product page

Figure 1: Synthesis and characterization workflow for 3-Chloro-4-fluorophenylacetonitrile.
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Quality Control & Impurity Profiling
When analyzing spectral data, watch for these common impurities:

3-Chloro-4-fluorobenzyl alcohol:

NMR: Look for a shift in the benzylic CH

from 3.71 ppm to ~4.6 ppm.

IR: Broad O-H stretch at 3300-3400 cm⁻¹.

3-Chloro-4-fluorophenylacetic acid (Hydrolysis product):

NMR: Benzylic CH

shifts to ~3.6 ppm; disappearance of CN carbon in

C.

IR: Broad O-H (acid) and C=O stretch at ~1700 cm⁻¹.

Toluene/Solvent Residues:

Common if recrystallized/extracted.[3] Check for singlet at 2.36 ppm (Toluene methyl) in

NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-fluorophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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